Cas no 946275-53-2 (N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide)

N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-bromophenyl group and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl bridge. This structure confers stability and potential bioactivity, making it useful in pharmaceutical and agrochemical research. The bromophenyl group enhances reactivity in cross-coupling reactions, while the dihydrobenzofuran segment contributes to lipophilicity and metabolic resistance. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound's purity and synthetic reproducibility make it a reliable intermediate for specialized organic synthesis.
N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide structure
946275-53-2 structure
Product Name:N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide
CAS No:946275-53-2
MF:C24H22BrNO3
MW:452.340385913849
CID:6020205
PubChem ID:26842033
Update Time:2025-05-24

N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide
    • N-(4-bromophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
    • F2205-0342
    • AKOS004952325
    • N-(4-bromophenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide
    • 946275-53-2
    • N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
    • Inchi: 1S/C24H22BrNO3/c1-24(2)14-18-4-3-5-21(22(18)29-24)28-15-16-6-8-17(9-7-16)23(27)26-20-12-10-19(25)11-13-20/h3-13H,14-15H2,1-2H3,(H,26,27)
    • InChI Key: PWCDVUAPPUMTHY-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Br)C=C1)(=O)C1=CC=C(COC2=C3OC(C)(C)CC3=CC=C2)C=C1

Computed Properties

  • Exact Mass: 451.07831g/mol
  • Monoisotopic Mass: 451.07831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 47.6Ų

N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide Pricemore >>

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Additional information on N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide

N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide: A Comprehensive Overview

The compound with CAS No. 946275-53-2, known as N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a bromophenyl group, a benzamide moiety, and a substituted benzofuran ring system. The combination of these structural elements contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of benzofuran derivatives in drug discovery and materials science. The benzofuran ring system in this compound is particularly interesting due to its ability to participate in various types of molecular interactions, including hydrogen bonding and π-π stacking. These interactions are crucial for the compound's stability and bioavailability when used in pharmaceutical applications.

The bromophenyl group attached to the benzamide moiety plays a critical role in modulating the electronic properties of the molecule. Bromine's electronegativity enhances the molecule's ability to act as a receptor for various biological targets, making it a promising candidate for drug design. Additionally, the oxymethyl bridge connecting the benzamide and benzofuran groups introduces flexibility into the molecule, which can enhance its binding affinity to target proteins.

One of the most recent advancements in the synthesis of this compound involves the use of catalytic asymmetric synthesis techniques. These methods have significantly improved the yield and enantiomeric purity of the compound, making it more suitable for large-scale production. Researchers have also explored the use of green chemistry principles in synthesizing this compound, reducing its environmental impact while maintaining high-quality standards.

In terms of applications, N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide has shown potential in the development of anticancer drugs. Its ability to inhibit specific kinase enzymes involved in cancer cell proliferation has been extensively studied. Preclinical trials have demonstrated promising results, with the compound exhibiting selective cytotoxicity against cancer cells while sparing healthy cells.

Another area where this compound has garnered attention is in neurodegenerative disease research. The benzofuran moiety has been found to possess neuroprotective properties, potentially making this compound a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Ongoing studies are focusing on optimizing its pharmacokinetic properties to enhance its efficacy in vivo.

The structural complexity of this compound also makes it an attractive candidate for use in nanotechnology applications. Its ability to self-assemble into ordered nanostructures under specific conditions has been explored for potential use in drug delivery systems and sensors. Researchers are currently investigating how modifications to the bromophenyl group can further enhance these properties.

In conclusion, N-(4-bromophenyl)-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide (CAS No. 946275-53-2) is a versatile compound with a wide range of potential applications across multiple scientific disciplines. Its unique structure and functional groups make it an ideal candidate for further research and development in fields such as pharmacology, materials science, and nanotechnology.

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